molecular formula C11H7NO5 B1388849 (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid CAS No. 1135282-87-9

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid

Cat. No.: B1388849
CAS No.: 1135282-87-9
M. Wt: 233.18 g/mol
InChI Key: JMNMWGHQIABWLM-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of benzofuran make it a privileged scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the electrophilic nitration of 3-unsubstituted benzofurans, followed by the condensation with appropriate aldehydes or ketones .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzofuran core can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNMWGHQIABWLM-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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